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Compound of Interest

Compound Name: Sitravatinib

Cat. No.: B1680992

For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center
Resource

This technical support guide provides crucial information for managing adverse events (AESs)
during preclinical and clinical research involving sitravatinib. Adherence to these guidelines is
paramount for subject safety and data integrity.

Frequently Asked Questions (FAQS)

Q1: What is the recommended starting dose of sitravatinib?

Al: The recommended starting dose of sitravatinib is 120 mg administered orally once daily
for the free base capsule formulation. For the malate capsule formulation, the starting dose is
100 mg once daily, which has been shown to provide comparable exposure to the 120 mg free
base formulation[1].

Q2: When is a dose reduction of sitravatinib recommended?

A2: Dose reduction is recommended for the management of symptomatic Grade 2 or higher
sitravatinib-related non-hematological adverse events. Early intervention with dose reduction
is preferred over treatment interruption to manage toxicities effectively[1]. For specific adverse
events such as hypertension, decreased Left Ventricular Ejection Fraction (LVEF), and
increased hepatic transaminases, dose modifications are also warranted[2].
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Q3: What are the specific dose reduction steps for sitravatinib?

A3: The sequential dose reductions for sitravatinib depend on the formulation being used. The
following tables outline the dose reduction schedules for the free base and two different malate
formulations as detailed in clinical trial protocols[3].

Data Presentation: Sitravatinib Dose Reduction
Schedules

Table 1: Sitravatinib Free Base Formulation Sequential Dose Reductions[3]

Dose Level Sitravatinib Free Base Dose
Starting Dose 120 mg once daily

First Dose Reduction 80 mg once daily

Second Dose Reduction 60 mg once daily*

*Dose reduction below 60 mg once daily may be considered after consultation with the study
sponsor.

Table 2: Sitravatinib Malate Direct Blend Formulation Sequential Dose Reductions[3]

Dose Level Sitravatinib Malate Direct Blend Dose
Starting Dose 60 mg once daily
First Dose Reduction 40 mg once daily

Table 3: Sitravatinib Malate Roller Compaction Formulation Sequential Dose Reductions|3]
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Sitravatinib Malate Roller Compaction

Dose Level

Dose
Starting Dose 100 mg once daily
First Dose Reduction 80 mg once daily
Second Dose Reduction 60 mg once daily
Third Dose Reduction 40 mg once daily

A two-step dose reduction (e.g., from 100 mg to 60 mg once daily) is permissible at the
discretion of the investigator.[3]

Experimental Protocols

The dose reduction guidelines outlined above were established based on the safety and
tolerability data from the first-in-human phase 1/1b study of sitravatinib (NCT02219711) and
further refined in subsequent clinical trials like the Phase 2 MRTX-500 study and the Phase 3
SAPPHIRE study (NCT03906071)[1][4][5]-

In the initial phase 1/1b study, a dose-escalation design was used to determine the maximum
tolerated dose (MTD). Patients with advanced solid tumors received sitravatinib at doses
ranging from 10 mg to 200 mg. Dose-limiting toxicities (DLTS) were evaluated, and the MTD
was determined to be 150 mg once daily. However, based on overall tolerability, the
recommended Phase 2 dose was established at 120 mg once daily[4]. The management of
adverse events in these early studies informed the development of the structured dose
reduction schedules to ensure patient safety while maintaining therapeutic exposure.

Mandatory Visualization
Sitravatinib Signaling Pathway Inhibition
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Sitravatinib's Multi-Kinase Inhibition Strategy

Sitravatinib
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Caption: Sitravatinib's mechanism of action involves the inhibition of multiple receptor tyrosine
kinases.

Logical Workflow for Sitravatinib Dose Modification
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Logical Workflow for Sitravatinib Dose Modification
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Caption: A simplified workflow for deciding on sitravatinib dose modification in response to an
adverse event.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
e 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
¢ 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

e 4. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid
tumors - PMC [pmc.ncbi.nim.nih.gov]

o 5. Sitravatinib in patients with solid tumors selected by molecular alterations: results from a
Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Navigating Sitravatinib Administration: A Guide to Dose
Reduction for Adverse Events]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680992#sitravatinib-dose-reduction-guidelines-for-
adverse-events]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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